molecular formula C17H20N2O5 B1317302 Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 938189-69-6

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B1317302
M. Wt: 332.4 g/mol
InChI Key: YRHVWDYXXRUSDM-UHFFFAOYSA-N
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Description

The compound is an ester derivative of a pyrimidine, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The ethyl ester group and the phenyl group attached to the pyrimidine ring could potentially influence the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an ethyl ester group, and a phenyl group. The exact structure would depend on the positions of these groups on the pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the ethyl ester group, and the phenyl group. The compound could potentially undergo reactions typical of these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring, the ethyl ester group, and the phenyl group. These groups could influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Chemical Reactions and Synthesis Pathways

Research has explored the synthesis pathways and chemical reactions involving similar pyrimidine derivatives. A study by Fesenko et al. (2010) demonstrated the effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, leading to products through ring expansion and/or nucleophilic substitution, influenced by the basicity-nucleophilicity of the reaction media (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010). This study provides insight into the reactivity of pyrimidine derivatives under various conditions.

Antimicrobial Properties

Another research avenue has focused on the antimicrobial properties of pyrimidine derivatives. Shastri and Post (2019) developed a series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids by reacting ethyl-1,2,3,4-tetrahydro-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride, showcasing excellent yields and significant to moderate antimicrobial activity (Shastri & Post, 2019).

Thermodynamic Properties

The thermodynamic properties of pyrimidine derivatives have been analyzed to understand their stability and reactivity. Klachko et al. (2020) investigated the combustion energies, enthalpies of combustion, formation, and phase transition of esters like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, providing valuable data on their energetic profiles (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).

Crystal Structure Analysis

The structural analysis of similar compounds offers insights into their molecular configurations and potential intermolecular interactions. The crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate was determined, revealing weak hydrogen bonds and π–π interactions that may stabilize the structure, hinting at the solid-state behavior of such compounds (Filali Baba et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-3-23-13(20)10-12-14(16(21)24-4-2)15(19-17(22)18-12)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHVWDYXXRUSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583085
Record name Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

CAS RN

938189-69-6
Record name Ethyl 6-(2-ethoxy-2-oxoethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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